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AV-153 free base

DNA repair modulation Antimutagenesis Genomic stability

AV-153 free base (CAS 19350-66-4), chemically designated as 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, is a synthetic derivative of the 1,4-dihydropyridine (1,4-DHP) class. Unlike classical 1,4-DHPs that primarily function as calcium channel blockers, AV-153 free base is characterized by its capacity to intercalate into DNA at sites of single-strand breaks (SSBs) and modulate DNA repair pathways in human cells.

Molecular Formula C14H19NO6
Molecular Weight 297.30 g/mol
CAS No. 19350-66-4
Cat. No. B102863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV-153 free base
CAS19350-66-4
Molecular FormulaC14H19NO6
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C
InChIInChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17)
InChIKeyUSGQSNVLGQWBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AV-153 Free Base (CAS 19350-66-4): A 1,4-Dihydropyridine DNA-Intercalating Compound with Antimutagenic and DNA Repair-Stimulating Activity


AV-153 free base (CAS 19350-66-4), chemically designated as 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, is a synthetic derivative of the 1,4-dihydropyridine (1,4-DHP) class [1]. Unlike classical 1,4-DHPs that primarily function as calcium channel blockers, AV-153 free base is characterized by its capacity to intercalate into DNA at sites of single-strand breaks (SSBs) and modulate DNA repair pathways in human cells [2]. The compound interacts with DNA bases—specifically thymine, cytosine, and guanine—and influences poly(ADP-ribosyl)ation, a post-translational modification critical to genomic integrity maintenance [3][4]. AV-153 free base is supplied as a solid with molecular weight 297.3 g/mol (C₁₄H₁₉NO₆) and demonstrates solubility in DMSO (≥90 mg/mL) .

Why AV-153 Free Base Cannot Be Substituted with Generic 1,4-Dihydropyridines or Conventional DNA-Interactive Agents


Substitution of AV-153 free base with generic 1,4-dihydropyridines (e.g., nifedipine, amlodipine) or conventional DNA-intercalating agents (e.g., doxorubicin, ethidium bromide) is scientifically untenable due to three distinct mechanistic divergences. First, AV-153 free base uniquely intercalates preferentially at sites of existing single-strand breaks rather than indiscriminately between intact base pairs, a property demonstrated by Fenton's reaction-induced SSB experiments showing greatly increased binding affinity at damaged sites [1]. Second, whereas classical 1,4-DHPs exert pharmacological activity primarily via L-type calcium channel antagonism, AV-153 free base instead modulates poly(ADP-ribosyl)ation and enhances DNA repair efficiency without inducing cytotoxicity at concentrations below 100 μM [2]. Third, the free base form permits subsequent salt derivatization (Na⁺, K⁺, Li⁺, Rb⁺, Ca²⁺, Mg²⁺) that differentially tunes DNA-binding affinity and base selectivity, a tunability absent in structurally fixed 1,4-DHP congeners [3]. These distinguishing features render generic substitution scientifically invalid for applications requiring DNA repair modulation or antimutagenic activity.

AV-153 Free Base: Quantitative Evidence Guide for Procurement and Scientific Selection Decisions


Non-Cytotoxic DNA Repair Stimulation: Concentration-Dependent Reduction of Spontaneous DNA Strand Breaks in Human Cells

AV-153 free base reduces spontaneously occurring DNA single-strand breaks (SSBs) in a concentration-dependent manner without inducing cytotoxicity at the effective concentration range. In contrast to classical DNA-damaging chemotherapeutics that exert therapeutic effects via cytotoxicity (e.g., doxorubicin with IC₅₀ values in the sub-micromolar range), AV-153 free base exhibits a therapeutic window where DNA repair stimulation occurs at concentrations orders of magnitude below cytotoxic thresholds. In peripheral blood lymphocytes and HL-60 cells exposed to AV-153 free base (1 nM to 10 μM) for 3 hours, the level of spontaneously arising SSBs was reduced by 13% to 67% [1]. Importantly, the compound did not exhibit cytotoxic effects at concentrations <100 μM, with IC₅₀ values of 10.3 ± 0.8 mM and 14.9 ± 1.2 mM for HL-60 and Raji cells, respectively [1]. A positive dose-effect relationship was observed between 0.01 and 1 nM .

DNA repair modulation Antimutagenesis Genomic stability

PARP Activation Rather Than Inhibition: Concentration-Dependent Enhancement of Poly(ADP-Ribosyl)ation

AV-153 free base functions as an enhancer of poly(ADP-ribosyl)ation rather than an inhibitor, distinguishing it fundamentally from PARP inhibitors such as olaparib, niraparib, and NU1025. In H₂O₂-treated Raji cells (100 μM H₂O₂ to induce DNA damage), AV-153 free base at non-genotoxic concentrations of 1 nM to 10 μM produced a concentration-dependent increase in poly(ADP-ribose) levels up to 130% of baseline after the first minute of recovery [1]. This activation was completely abrogated by the PARP inhibitor NU1025 (100 μM), confirming the PARP-dependent nature of the observed effect [1]. The transient increase in poly(ADP-ribose) level was strongly correlated with the speed and efficiency of DNA strand break rejoining, with a correlation coefficient r ≥ 0.92 (p < 0.05) [1].

PARP modulation DNA damage response Poly(ADP-ribosyl)ation

DNA Intercalation Affinity Quantified via Competitive Ethidium Bromide Displacement

The DNA intercalation capacity of AV-153 free base was quantitatively established through competitive ethidium bromide (EtBr) displacement assays. AV-153 free base at a concentration of 116 mM caused a two-fold decrease (50% reduction) in EtBr-DNA complex fluorescence intensity, confirming its ability to compete with EtBr for intercalation sites in DNA [1][2]. Spectroscopic analysis further revealed that AV-153 interacts specifically with guanine, cytosine, and thymine bases, with no detectable interaction with adenine [1][2]. The intercalation binding mode was independently corroborated by UV/VIS spectroscopy (pronounced hyperchromic and bathochromic effects upon DNA addition), FT-IR spectroscopy (complex formation between DNA and AV-153), and cyclic voltammetry [1][3].

DNA intercalation Spectrofluorimetry Binding affinity

Preferential Intercalation at DNA Single-Strand Break Sites: Enhanced Binding Affinity at Damaged DNA

AV-153 free base demonstrates preferential binding to DNA at sites of single-strand breaks (SSBs) rather than indiscriminate intercalation throughout the DNA duplex. Base modification of plasmid DNA by peroxynitrite only minimally altered AV-153 binding affinity, whereas induction of SSBs using Fenton's reaction greatly increased binding affinity [1][2]. Computer modeling studies corroborated this finding, indicating that AV-153 docks between DNA strands specifically at SSB sites in the vicinity of two pyrimidines [1][2]. This site-selective intercalation mechanism contrasts with conventional DNA intercalators (e.g., doxorubicin, daunorubicin, ethidium bromide) that bind uniformly along the DNA duplex regardless of damage status.

Site-specific DNA binding Single-strand break DNA damage recognition

Salt-Form Dependent Modulation of DNA Binding Affinity and Base Selectivity

The free base form of AV-153 serves as a precursor for generating multiple salt derivatives (Na⁺, K⁺, Li⁺, Rb⁺, Ca²⁺, Mg²⁺) that exhibit differential DNA-binding properties. Spectroscopic and electrochemical studies demonstrated that the DNA-binding affinity and base selectivity of AV-153 salts vary depending on the salt-forming cation [1]. All AV-153 salts tested quenched EtBr-DNA complex fluorescence, confirming intercalation as the primary binding mode [1]. Notably, Na⁺ and K⁺ salts exhibited higher affinity for guanine quadruplex (G4) DNA structures, while Li⁺ and Rb⁺ salts preferentially bound single-stranded DNA [1]. FT-IR spectroscopy revealed that AV-153 salts interact with both DNA bases (predominantly G and C) and phosphate groups, with the highest spectral differences observed in the phosphate region, suggesting conformational changes or partial denaturation of the DNA molecule [1].

Salt derivatization DNA binding modulation G-quadruplex

In Vivo Normalization of PARP1 and γH2AX Expression in Diabetic Myocardium

AV-153 demonstrates in vivo efficacy in normalizing DNA damage markers in a pathophysiological context. In a streptozotocin (STZ)-induced diabetes mellitus rat model, STZ treatment significantly induced PARP1 and γH2AX histone expression in heart tissue, both established markers of DNA breakage and genomic stress [1]. Administration of AV-153 normalized the elevated expression levels of both PARP1 and γH2AX toward baseline [1]. This in vivo normalization of DNA damage markers extends the compound's utility beyond in vitro DNA repair assays and distinguishes it from compounds whose DNA repair-modulating effects are restricted to cell culture systems.

In vivo DNA repair Diabetic cardiomyopathy PARP1 normalization

AV-153 Free Base: Validated Research Applications and Procurement-Relevant Use Cases


Mechanistic Studies of DNA Repair Enhancement and Poly(ADP-Ribosyl)ation Modulation

AV-153 free base is optimally suited for investigating the relationship between poly(ADP-ribosyl)ation and DNA strand break repair efficiency. Based on quantitative evidence showing concentration-dependent PAR level increases up to 130% of baseline (1 nM–10 μM) and strong correlation with DNA repair kinetics (r ≥ 0.92) [1], researchers can employ this compound as a positive modulator of PARP-dependent repair pathways. The compound's non-cytotoxicity at repair-stimulating concentrations (<100 μM) [2] allows for extended treatment protocols without confounding cell death, making it particularly valuable for time-course studies of repair kinetics and for distinguishing PARP activation-dependent versus PARP inhibition-dependent DNA damage responses.

Structure-Activity Relationship Studies of 1,4-Dihydropyridine DNA-Binding Derivatives

AV-153 free base serves as a reference standard and precursor for synthesizing and characterizing salt derivatives with tunable DNA-binding properties. The free base form (CAS 19350-66-4) enables preparation of Na⁺, K⁺, Li⁺, Rb⁺, Ca²⁺, and Mg²⁺ salts, each exhibiting distinct preferences for G-quadruplex versus single-stranded DNA structures [1]. This salt-dependent modulation of DNA structural selectivity provides a platform for investigating how counterions influence DNA-ligand interactions, with applications in medicinal chemistry optimization of DNA-targeted small molecules and in developing structure-specific DNA probes for G4 DNA research.

In Vivo Investigation of DNA Repair Modulation in Metabolic Disease Models

AV-153 free base demonstrates validated in vivo activity in normalizing DNA damage markers (PARP1 and γH2AX) in the myocardium of STZ-induced diabetic rats [1]. This established in vivo profile supports its procurement for translational studies examining the role of DNA repair enhancement in diabetic cardiomyopathy, metabolic stress-induced genomic instability, and related pathologies. The compound's demonstrated ability to reach target tissues and exert DNA repair-modulating effects in whole-animal models distinguishes it from DNA repair research tools limited to in vitro applications.

Antimutagenesis Screening and Genoprotection Assay Development

AV-153 free base is validated for reducing spontaneous and induced DNA single-strand breaks in human cells, with demonstrated reductions of 13–67% across concentrations of 1 nM to 10 μM in both peripheral blood lymphocytes and HL-60 cells [1][2]. This reproducible, concentration-dependent genoprotective effect makes AV-153 free base suitable as a positive control compound in antimutagenesis screening assays, comet assay validation studies, and experiments requiring a benchmark DNA-protective agent that operates via intercalation-mediated repair stimulation rather than direct radical scavenging or antioxidant mechanisms.

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